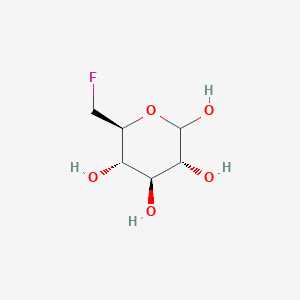

6-Fluoro-6-deoxy-d-glucopyranose

Overview

Description

Synthesis Analysis

The synthesis of fluorinated glucopyranose derivatives, including 6-fluoro-6-deoxy-D-glucopyranose, has been explored through various methods. An efficient, one-pot synthesis approach starting from fluoride and ethyl bromoacetate has been described, showcasing the potential for rapid and high-yield production of such compounds (Tada et al., 1989). This synthesis method is significant for producing diagnostic imaging agents.

Molecular Structure Analysis

The molecular structure of 4-deoxy-4-fluoro-β-D-glucopyranose, a compound similar to this compound, reveals a slightly distorted chair conformation, highlighting the impact of fluorination on the sugar's stereochemistry (Zhang, Oliver, & Serianni, 2010). The structural modifications introduced by fluorination are critical for understanding the reactivity and interactions of these molecules.

Chemical Reactions and Properties

Fluorinated glucopyranoses undergo a range of chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis and reactions of 6-deoxy-6-fluoro-D-glucose derivatives have been explored, showing the potential for creating diverse fluorinated compounds (Barford et al., 1971). These reactions are pivotal for the development of new materials and biochemical tools.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are influenced by fluorination. The crystalline structure of similar fluorinated sugars shows distinct hydrogen bonding patterns and packing configurations, which are essential for understanding the compound's physical behavior (Zhang, Oliver, & Serianni, 2010).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards other chemical entities, stereochemical configurations, and the effect of fluorination on chemical bonds, are crucial for its application in synthetic chemistry and biochemistry. Studies on the conformational analysis of 6-deoxy-6-fluoro-D-glucose in solution provide insights into the compound's behavior in different environments, highlighting the role of fluorination in modulating chemical properties (Abraham, Chambers, & Thomas, 1992).

Scientific Research Applications

Biochemistry and Enzyme Inhibition : Deoxyfluoro-D-glucopyranose 6-phosphates are substrates for yeast glucose phosphate isomerase. Some C-2-substituted derivatives are competitive inhibitors, indicating potential applications in biochemistry and pharmacology (Bessell & Thomas, 1972).

Antitumor Effects : Certain deoxyfluoro-D-glucopyranoses, including 6-deoxy-6-fluoro-d-glucose, have shown antitumor effects in both in vivo and in vitro studies, suggesting their potential as antitumor agents (Bessell et al., 1973).

Inhibitors of Enzymes : 6-deoxy-6-fluorinated glucosides have been found to be potent inhibitors of yeast α-glucosidase, exhibiting significantly higher affinity than 6-hydroxy derivatives. This suggests applications in the development of enzyme inhibitors (Halazy et al., 1992).

Synthesis of Fluorinated Carbohydrates : Improved synthesis techniques for 6-deoxy-6-fluoro-D-glucose and its glycosyl fluoride derivatives have been developed. These advancements provide new routes for the synthesis of fluorinated carbohydrates, important in various scientific fields (Barford et al., 1971).

Potential in Pharmaceuticals : The synthesis of peracetylated 3-deoxy-3-fluoro analogues of d-glucosamine and d-galactosamine from a Černý epoxide offers potential applications in the pharmaceutical and biotechnology industries (Karban et al., 2014).

Biomedical Applications : The successful synthesis of 3-deoxy-3-fluoro-d-glucose from specific precursors demonstrates the potential of this novel fluorinated carbohydrate in biomedicine (Foster et al., 1967).

Polymer Chemistry : The synthesis of regiospecifically fluorinated polysaccharides, like 3-Deoxy-3-fluoro-(1→6)-α-d-glucopyranan via ring-opening polymerization, indicates potential applications in polymer chemistry (Kobayashi & Kondo, 1997).

Cancer Therapy : Compounds like 5-Fluoro-1-(3,4-dideoxy-3-fluoro-6-0-trityl-beta-D-glycero-hex-3-eno-pyranos-2-ulosyl) uracil have shown potential as anticancer agents (Ollapally et al., 1999).

Diagnostic Imaging : Efficient synthesis methods for derivatives like 2-deoxy-2-[18F]fluoroacetamido-D-glucopyranose have been developed, showing potential diagnostic tumor-imaging activity (Tada et al., 1989).

Conformational Analysis : Studies on the conformation of D-glucopyranose and its derivatives in solution provide insights into their structural properties, relevant for understanding their interactions in biological systems (Abraham et al., 1992).

Synthesis of Building Blocks : The synthesis of specific 2-deoxy-2-fluoro-glucopyranosyl building blocks demonstrates the versatility of these compounds in various chemical syntheses (Viuff et al., 2013).

Glycosidase Inhibitors : Compounds like 2,6-dideoxy-2-fluoro-6-[18F]-fluoro-β-D-glucopyranosyl fluoride (2,6FGF) have been synthesized as potential imaging probes for enzymes like glucocerebrosidase, indicating their role in biochemical research and medical diagnostics (Wong et al., 2001).

Mechanism of Action

Target of Action

6-Fluoro-6-deoxy-d-glucopyranose is a modified glucose molecule that plays a pivotal role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .

Pharmacokinetics

Its solubility in dmso, methanol, and water suggests that it may have good bioavailability.

Result of Action

Given its role in glucose metabolism research , it may influence processes related to glucose utilization and energy production in cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 to -20 °C . Furthermore, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may also be influenced by the solvent environment.

Safety and Hazards

When handling 6-Fluoro-6-deoxy-d-glucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Biochemical Analysis

Biochemical Properties

6-Fluoro-6-deoxy-d-glucopyranose competes with glucose for transport in yeast and is actively transported by the intestine . It is known to interact with hexokinase, an enzyme that phosphorylates hexoses (six-carbon sugars), converting them into hexose phosphate . The nature of these interactions is competitive, with this compound acting as a substrate for the enzyme .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on glucose metabolism. It has been found to influence cellular nucleotide-sugar levels and the pattern of N-linked glycosylation . It is also known to have an impact on cell function, particularly in relation to glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by mimicking the structure of glucose and competing with it for transport and metabolic processes . It is not phosphorylated like glucose, which allows it to resist certain metabolic pathways and remain in the cell longer . This property makes it a valuable tool for studying glucose transport and metabolism.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade quickly, making it suitable for long-term studies .

Metabolic Pathways

This compound is involved in the same transport pathways as glucose due to its structural similarity . It is transported into cells via the same transporters as glucose, including GLUT1 and GLUT4 .

Transport and Distribution

This compound is actively transported by kidney as well as intestine and is insulin responsive . In trace quantity, it is distributed in body water unchanged .

properties

IUPAC Name |

(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

447-25-6 | |

| Record name | Glucose, 6-deoxy-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)